molecular formula C17H12N2O5 B13467823 1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid

1-(2,6-Dioxopiperidin-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-5-carboxylic acid

Cat. No.: B13467823
M. Wt: 324.29 g/mol
InChI Key: ZXVTXYHFBBYITL-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-3-oxo-2-azatricyclo[6310,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid is a complex heterocyclic compound It is characterized by its unique tricyclic structure, which includes a piperidine ring fused with other cyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid typically involves multi-step organic reactions. The process starts with the preparation of the piperidine ring, followed by the formation of the tricyclic structure through cyclization reactions. Common reagents used in these reactions include various organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-yl)acetic acid
  • 2-hydroxy-2-methylpropiophenone
  • 2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-yl)acetohydrazide

Uniqueness

What sets 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2-azatricyclo[6310,4,12]dodeca-1(11),4(12),5,7,9-pentaene-7-carboxylic acid apart from similar compounds is its specific tricyclic structure and the presence of the piperidine ring

Properties

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

1-(2,6-dioxopiperidin-3-yl)-2-oxobenzo[cd]indole-5-carboxylic acid

InChI

InChI=1S/C17H12N2O5/c20-13-7-6-12(15(21)18-13)19-11-3-1-2-8-9(17(23)24)4-5-10(14(8)11)16(19)22/h1-5,12H,6-7H2,(H,23,24)(H,18,20,21)

InChI Key

ZXVTXYHFBBYITL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C3=CC=CC4=C(C=CC(=C43)C2=O)C(=O)O

Origin of Product

United States

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